molecular formula C20H16ClN5O2S B2913261 N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-59-0

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2913261
CAS No.: 483293-59-0
M. Wt: 425.89
InChI Key: MHWOJEKJHHMYIA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative designed for pharmaceutical and biological research. This compound features a molecular scaffold of significant interest in medicinal chemistry, incorporating a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core linked via a thioacetamide bridge to a 5-chloro-2-methoxyphenyl group. Pyrazolo[3,4-d]pyrimidine derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and structural similarity to purine bases, enabling interaction with various enzyme systems . Research indicates that pyrazolo[3,4-d]pyrimidine derivatives demonstrate substantial antimicrobial potential, with certain structural analogs exhibiting inhibitory activity against gram-positive bacteria including Streptococcus pneumoniae and Bacillus subtilis, as well as antifungal activity against organisms such as Aspergillus fumigatus and Candida albicans . The structure-activity relationship studies suggest that the thioether linkage and chloro-methoxyphenyl substituent in this molecular architecture may contribute to its bioactivity profile and binding affinity to biological targets . Beyond antimicrobial applications, pyrazolo[3,4-d]pyrimidine scaffolds have been investigated as NADPH oxidase inhibitors , highlighting the broader therapeutic potential of this chemical class. The compound is provided as a high-purity reference material for research purposes exclusively. Researchers should conduct all necessary characterization and biological testing to establish specific activity profiles for their particular applications. This product is intended for research use only by qualified professionals in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety protocols including the use of personal protective equipment and appropriate engineering controls should always be employed when handling this compound.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-17-8-7-13(21)9-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWOJEKJHHMYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, also referred to by its CAS number 483293-59-0, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological screening, and mechanisms of action associated with this compound.

Chemical Structure

The compound features a unique structure that includes:

  • A 5-chloro-2-methoxyphenyl moiety
  • A thioacetamide linkage
  • A 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core

This structural composition suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and thiolation processes. The synthetic pathway is crucial for producing the compound in sufficient purity and yield for biological testing.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrazole-containing compounds. For instance, derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were screened against various bacterial strains, showing significant inhibitory effects. The results indicated that modifications to the phenyl and thiazole rings can enhance antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus20
10cP. mirabilis18

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its anticancer properties. Compounds with this structure have shown promise in inhibiting cancer cell proliferation in various cancer types. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways that regulate apoptosis and proliferation through:

  • Inhibition of Kinases : Targeting specific kinases that are overactive in cancer cells.
  • Modulation of Apoptotic Pathways : Influencing pathways that lead to programmed cell death.
  • Antioxidant Activity : Potentially reducing oxidative stress within cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo-containing compounds in vivo:

  • Study on Tumor Growth Inhibition : A study involving mice bearing tumor xenografts demonstrated that administration of similar pyrazolo compounds significantly reduced tumor size compared to controls .
  • Toxicity Assessments : Toxicological studies indicated that while these compounds exhibit potent biological activity, they also require careful evaluation for toxicity to normal cells .

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ()

  • Structural difference : Replaces the 5-chloro-2-methoxyphenyl group with a 4-fluorobenzyl moiety.
  • However, the absence of a methoxy group may diminish hydrogen-bonding interactions with polar residues in enzyme pockets .
  • Molecular weight: 393.44 g/mol vs.

2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide ()

  • Structural difference : Features a 1,3,4-thiadiazol-2-yl group instead of the chloro-methoxyphenyl substituent.
  • Impact : The thiadiazole ring introduces additional hydrogen-bond acceptors, enhancing interactions with residues in ATP-binding pockets (e.g., EGFR-TK). However, reduced lipophilicity may limit cellular uptake .

Core Scaffold Modifications

4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile ()

  • Structural difference : Replaces the acetamide group with a dihydropyrimidine-carbonitrile moiety.
  • Impact : The electron-withdrawing nitrile group increases electrophilicity, improving inhibition of EGFR-TK (IC₅₀ = 0.42 μM against MCF-7 cells). This contrasts with the target compound’s acetamide group, which prioritizes solubility over direct enzyme inhibition .

Sulfur-Linked Side Chain Variations

N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]acetamide ()

  • Structural difference : Incorporates a sulfonyl-linked isoxazole group.
  • Impact : The sulfonamide group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s chloro-methoxy group .

Molecular Docking and SAR Insights

  • The 5-chloro-2-methoxyphenyl group in the target compound occupies a hydrophobic pocket in EGFR-TK, as shown in docking studies of analogous pyrazolo[3,4-d]pyrimidines .
  • Sulfur linkages (e.g., thioacetamide) improve conformational flexibility, enabling optimal positioning of the pyrazolo[3,4-d]pyrimidine core in catalytic domains .
  • Fluorine substituents (e.g., in ’s compound) enhance binding via halogen bonding but may reduce solubility compared to methoxy groups .

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